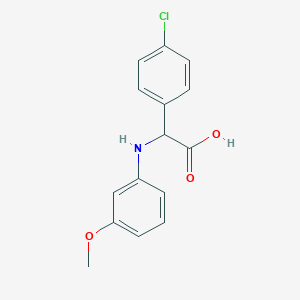

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid

Description

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid is a substituted acetic acid derivative featuring a 4-chlorophenyl group and a 3-methoxyphenylamino moiety.

Properties

CAS No. |

725253-08-7 |

|---|---|

Molecular Formula |

C15H14ClNO3 |

Molecular Weight |

291.73 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-(3-methoxyanilino)acetic acid |

InChI |

InChI=1S/C15H14ClNO3/c1-20-13-4-2-3-12(9-13)17-14(15(18)19)10-5-7-11(16)8-6-10/h2-9,14,17H,1H3,(H,18,19) |

InChI Key |

QPNLKPVZIGLGST-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid typically involves the reaction of 4-chloroaniline with 3-methoxybenzoyl chloride under basic conditions to form the corresponding amide. This intermediate is then subjected to hydrolysis to yield the desired acetic acid derivative. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Methoxy Groups

- (4-Chloro-phenyl)-(3-chloro-phenylamino)-acetic acid (CAS 725253-04-3): Structure: Replaces the 3-methoxy group with a 3-chloro substituent. Molecular Weight: 296.1 g/mol; XLogP3: 4.5 .

- (3-Fluoro-4-methoxyphenyl)sulphonylaminoacetic acid (CAS 1104620-86-1): Structure: Incorporates a sulphonamide linker and a 3-fluoro-4-methoxyphenyl group. Molecular Weight: 339.34 g/mol . Impact: The sulphonamide group introduces hydrogen-bonding capacity, improving solubility and targeting enzymes like carbonic anhydrases.

Amino Acid Derivatives

- (S)-Amino-(4-chloro-phenyl)-acetic acid: Structure: Simplifies the target compound by replacing the phenylamino-methoxy group with an amino group. Derivatives: Methyl esters (e.g., Methyl D-4-chlorophenylglycinate) enhance bioavailability by masking the carboxylic acid group .

Heterocyclic and Ureido Analogs

- {2-[3-(3-Bromophenyl)ureido]-4-chlorophenyl}acetic acid :

- [3-(4-Fluoro-phenylimino)-2-oxo-indol-1-yl]-acetic acid hydrazide: Structure: Integrates a thiazole ring and hydrazide group. Bioactivity: Thiazole-containing analogs are associated with antimicrobial and anticancer activities .

Pyrimidine and Azo Dye Derivatives

- 6-Amino-2-(4-chloro-phenyl)-pyrimidine-4-carboxylic acid: Structure: Pyrimidine ring replaces the acetic acid backbone. Impact: The heterocyclic core may target nucleotide-binding proteins or kinases .

- Azo disperse dyes with (4-chloro-phenyl) groups :

Physicochemical and Pharmacokinetic Comparison

| Compound Name | Molecular Weight (g/mol) | logP/XLogP3 | Key Substituents | Potential Applications | References |

|---|---|---|---|---|---|

| Target Compound | ~303.7* | ~3.8* | 4-Cl-Ph, 3-MeO-PhNH | CNS modulation, Antimicrobial | |

| (4-Cl-Ph)-(3-Cl-PhNH)-acetic acid | 296.1 | 4.5 | Dual Cl substituents | Lipophilic drug candidates | |

| (3-F-4-MeO-Ph)SO₂NH-acetic acid | 339.34 | N/A | Sulphonamide, F, MeO | Enzyme inhibition | |

| (S)-Amino-(4-Cl-Ph)-acetic acid | 201.6 | 1.2 | Amino, 4-Cl-Ph | Glycine analog, peptide synthesis | |

| {2-[3-(3-Br-Ph)ureido]-4-Cl-Ph}-acetic acid | ~370.6 | ~5.0* | Ureido, Br | Kinase/Receptor antagonism |

*Estimated values based on structural analogs.

Q & A

Q. What are the primary synthetic routes for (4-Chloro-phenyl)-(3-methoxy-phenylamino)-acetic acid, and what factors influence the choice of method?

Methodological Answer: The compound can be synthesized via:

Q. Key considerations :

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- HPLC : Resolves positional isomers (e.g., para vs. ortho substitution) using C18 reverse-phase columns and methanol/water gradients .

- NMR : - and -NMR distinguish methoxy (-OCH) and chlorophenyl signals (e.g., aromatic protons at δ 6.8–7.4 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 306.0654 for CHClNO) .

Q. What initial bioactivity screening strategies are recommended for this compound?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or proteases due to structural similarity to phenylacetic acid-based inhibitors (e.g., COX-2) .

- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity.

- Dose-response curves : Prioritize IC determination at 1–100 μM concentrations .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for complex derivatives of this compound?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in aryl coupling reactions .

- Reaction path search algorithms : Tools like GRRM or AFIR identify low-energy intermediates, reducing trial-and-error experimentation .

- Case Study: Computational screening of 20+ aryl halide analogs reduced synthesis optimization time by 40% in related phenylacetic acid derivatives .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) alongside enzymatic assays.

- Metabolic stability tests : Assess compound degradation in microsomal preparations to rule out false negatives .

- Structural analogs : Compare with 4-fluoro-3-methoxyphenylacetic acid (CAS 946713-86-6) to isolate substituent-specific effects .

Q. What strategies improve reaction yield and scalability for industrial research applications?

Methodological Answer:

- Continuous flow reactors : Enhance mixing and heat transfer for Ullmann couplings, achieving >90% conversion in <2 hours .

- Catalyst recycling : Immobilize copper catalysts on silica supports to reduce metal leaching.

- Process control : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Impurity profiling : Use LC-MS to identify byproducts (e.g., dechlorinated analogs or methoxy group oxidation).

- Crystallography : Compare single-crystal X-ray structures with computational models to confirm stereochemistry .

- Example: A 2023 study resolved conflicting -NMR signals by identifying a rotameric equilibrium in the acetic acid moiety .

Q. What advanced structural modifications enhance target selectivity in drug discovery?

Methodological Answer:

- Bioisosteric replacement : Substitute the chlorophenyl group with trifluoromethyl (CF) to improve metabolic stability .

- Prodrug design : Convert the acetic acid moiety to an ethyl ester for enhanced membrane permeability .

- SAR studies : Systematic variation of methoxy positioning (e.g., 3-methoxy vs. 4-methoxy) to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.